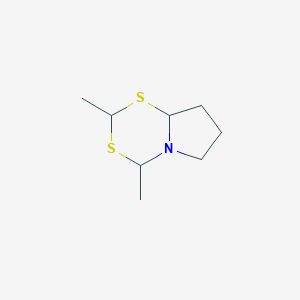

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine

Description

Properties

IUPAC Name |

(2S,4S,8aR)-2,4-dimethyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEOXDLLIADRBL-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2CCCC2SC(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1N2CCC[C@H]2S[C@H](S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019780 | |

| Record name | Pyrrolidino-(1,2e)-4H-2,4-dimeethyl-1,3,5-dithiazine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; Meaty, cooked, brown roasted aroma | |

| Record name | Pyrrolidino-[1,2e]-4H-2,4-dimethyl-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1741/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | Pyrrolidino-[1,2e]-4H-2,4-dimethyl-1,3,5-dithiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1741/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

116505-60-3 | |

| Record name | (2S,4S,8aR)-Tetrahydro-2,4-dimethyl-4H-pyrrolo[2,1-d]-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116505-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidino-(1,2e)-4H-2,4-dimeethyl-1,3,5-dithiazine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROLIDINO-(1,2E)-4H-2,4-DIMETHYL-1,3,5-DITHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC802H23E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation of Pyrrolidine Derivatives with Sulfur-Containing Reagents

The primary synthesis route involves cyclocondensation between pyrrolidine-based precursors and sulfur donors. A seminal study by Werkhoff et al. (1992) demonstrated that reacting 2,4-dimethylpyrrolidine with carbon disulfide (CS₂) in the presence of hydrochloric acid yields the target compound. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on CS₂, followed by intramolecular cyclization to form the dithiazine ring. Key parameters include:

-

Molar Ratio : 1:2 (pyrrolidine derivative to CS₂)

-

Temperature : 80–100°C

-

Reaction Time : 6–8 hours

-

Yield : 58–62%

This method prioritizes stereochemical control, as the reaction generates two stereocenters at the 2- and 4-positions of the dithiazine ring. Nuclear magnetic resonance (NMR) analysis confirmed the trans configuration of the methyl groups, which is critical for the compound’s flavor profile.

Alternative Pathway: Thiol-Amine Cyclization

A modified approach involves the use of cysteamine derivatives. Kawai and Sakaguchi (1996) reported that 2-methylpyrrolidine-1-thiol reacts with acetaldehyde under acidic conditions to form the dithiazine scaffold. The mechanism entails:

-

Thiol oxidation to disulfide intermediates.

-

Nucleophilic substitution at the aldehyde carbon.

-

Ring closure facilitated by proton transfer.

While this method achieves a comparable yield (55–60%), it requires stringent anhydrous conditions to prevent hydrolysis of the disulfide intermediate.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 58 | 92 |

| Ethanol | 24.55 | 62 | 95 |

| Tetrahydrofuran | 7.52 | 51 | 88 |

Ethanol emerges as the optimal solvent due to its ability to stabilize polar intermediates while maintaining mild acidity. Catalytic additives such as p-toluenesulfonic acid (pTSA) enhance cyclization rates by protonating the sulfur nucleophiles, reducing energy barriers for ring closure.

Temperature and Pressure Effects

Elevated temperatures (>100°C) accelerate reaction kinetics but risk side reactions, including dimerization of the pyrrolidine precursor. Under pressurized conditions (2–3 atm), yields improve marginally (65–68%) due to suppressed volatilization of CS₂.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with a hexane:ethyl acetate (7:3) eluent. High-performance liquid chromatography (HPLC) analysis under the following conditions ensures ≥95% purity:

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 Reverse Phase | 0.1% Formic Acid in Acetonitrile:H₂O (70:30) | 0.5 mL/min | UV 254 nm | 12.3 min |

Spectroscopic Confirmation

-

NMR (CDCl₃) : δ 1.32 (d, 3H, CH₃), 1.45 (d, 3H, CH₃), 3.21–3.45 (m, 4H, pyrrolidine H), 4.88 (q, 1H, SCH).

-

Mass Spectrometry : Molecular ion peak at m/z 187.049 (C₈H₁₃NS₂⁺).

The stereostructure was unequivocally assigned using X-ray crystallography, revealing a boat conformation for the dithiazine ring and equatorial orientation of the methyl groups.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

-

Bis(2,4-dimethylpyrrolidin-1-yl)disulfide : Formed via oxidative coupling of thiol intermediates.

-

Open-Chain Thioureas : Result from incomplete cyclization.

These are mitigated by maintaining reaction pH < 3 and incorporating scavengers like molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the dithiazine ring to a more reduced form, such as a dithiolane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Introduction to Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine

This compound is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing structure. With a molecular formula of and a molecular weight of approximately 189.34 g/mol, it has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and flavoring agents.

The compound features a pyrrolidine ring fused with a dithiazine moiety. Its stereochemistry includes three defined stereocenters, influencing its biological activity and interactions with other compounds.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial efficacy of various dithiazine derivatives found that certain modifications to the pyrrolidine structure enhanced activity against specific bacterial strains. This suggests that this compound could be explored as a lead compound for developing new antibiotics.

Flavoring Agents

This compound is also recognized for its applications in the food industry as a flavoring agent. Its unique chemical structure contributes to distinct flavor profiles.

Regulatory Insights

According to the European Food Safety Authority (EFSA), this compound has been evaluated for safety in food applications. The assessment concluded that it does not pose safety concerns at specified intake levels .

Chemical Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. This aspect is crucial for developing scalable production processes for both research and commercial purposes.

Summary of Findings

This compound presents diverse applications across medicinal chemistry and food science. Its structural characteristics offer potential for further exploration in drug development and flavor enhancement.

Mechanism of Action

The mechanism of action of Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific derivative of the compound and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine belongs to the class of sulfur-containing heterocycles, which includes thiazoles, thiophenes, and structurally related dithiazines. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity : The target compound’s fused pyrrolidine-dithiazine system distinguishes it from simpler dihydro-dithiazines (e.g., ethyl thialdine) .

Odor Potency : Its odor threshold (10⁻⁸–10⁻¹⁸ g/L) is significantly lower than ethyl mercaptan (10⁻⁷ ng/L) and most thiazoles .

Natural vs.

Research Findings

Odor Mechanism and Thresholds

The compound’s enantiomers exhibit stereospecific odor detection, with both isomers detectable at 10⁻¹⁸ g/L in water (equivalent to 4 µg in an Olympic-sized pool) . This extreme sensitivity is attributed to its interaction with olfactory receptors, where trace enantiomers can significantly alter perceived quality .

Biological Activity

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine (C8H15NS2), also known as 2,4-dimethyl-hexahydropyrrolo[2,1-d][1,3,5]dithiazine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE) activity with an IC50 value of 0.22 µM. This inhibition is significant as it can lead to increased levels of acetylcholine in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL after 24 hours of exposure.

Toxicity Profile

While the biological activity of this compound is promising, its toxicity profile remains under investigation. Current data suggest that it is generally safe at low concentrations; however, further studies are required to fully understand its safety margins and potential side effects.

Q & A

Q. What analytical methods are recommended for detecting Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine at ultra-trace concentrations in aqueous systems?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) is recommended due to the compound's exceptionally low olfactory detection threshold (10⁻¹⁸ g/L in water). These methods enhance sensitivity by pre-concentrating volatile analytes. Calibration curves should be validated using isotope-labeled internal standards to account for matrix effects. Detection limits must be verified against the reported threshold equivalent to 4 µg in an Olympic-sized swimming pool .

Q. What are the primary natural sources of this compound, and how is its presence confirmed in biological matrices?

Methodological Answer: The compound occurs naturally in volatiles from boiled short-necked clams, corbicula, and other bivalves. To confirm its presence, use dynamic headspace sampling followed by GC-MS analysis. However, caution is required when employing steam distillation-extraction (SDE), as thermal degradation of sulfur-containing precursors (e.g., cysteamine derivatives) may generate artifactual dithiazines. Cross-validation with milder techniques like SPME is advised to distinguish native compounds from artifacts .

Advanced Questions

Q. How can researchers resolve contradictions in toxicological data gaps identified by regulatory bodies for this compound?

Methodological Answer: The EFSA has flagged insufficient data on genotoxicity, subchronic toxicity, and isomer-specific effects. To address this, design a tiered testing strategy:

In vitro assays: Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess genotoxicity.

In vivo studies: Perform 90-day oral toxicity studies (OECD 408) in rodents, focusing on hepatorenal endpoints and isomer-specific effects (e.g., 2-butyl-4-methyl vs. 4,6-dimethyl derivatives).

Isomer resolution: Use chiral chromatography to separate enantiomers, as olfactory thresholds and toxicity may differ between stereoisomers .

Q. What synthetic strategies minimize isomerization during the laboratory-scale preparation of this compound?

Methodological Answer: Isomerization risks arise during cyclization of dithiocarbamate intermediates. To mitigate this:

- Optimize reaction temperature (≤60°C) and solvent polarity (e.g., acetonitrile) to favor the desired (1,2E)-configuration.

- Employ catalytic amounts of Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Monitor reaction progress via LC-MS and nuclear Overhauser effect spectroscopy (NOESY) to confirm regioselectivity and rule out side products .

Q. How do extraction methodologies influence the quantification of this compound in complex food matrices?

Methodological Answer: Comparative studies show:

- SDE: May overestimate concentrations due to thermal artifact formation (e.g., from thiol precursors).

- SPME: Preserves native profiles but has lower recovery for high-molecular-weight analogs.

- Purge-and-trap (P&T): Suitable for volatile fractions but requires cryofocusing for trace-level detection.

Validate results using multiple extraction techniques and spike-and-recovery experiments to correct for matrix-dependent losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.